Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate
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Overview
Description
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a hydroxyl group on the benzofuran ring, and an ethyl ester group on the carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-fluorophenol, which is then subjected to a series of reactions to introduce the benzofuran ring and the ethyl ester group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the stringent quality standards required for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a benzofuranone, while reduction of the ester group can produce a benzofuran alcohol .
Scientific Research Applications
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyl group on the benzofuran ring can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-fluorophenyl acetic acid
- (5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- Ethyl (5-bromo-2-fluorobenzoyl)acetate
Uniqueness
Ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxybenzofuran-3-carboxylate is unique due to the combination of its structural features, including the benzofuran ring, the ethyl ester group, and the specific positioning of the bromine and fluorine atoms. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C17H12BrFO4 |
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Molecular Weight |
379.2 g/mol |
IUPAC Name |
ethyl 2-(5-bromo-2-fluorophenyl)-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C17H12BrFO4/c1-2-22-17(21)15-12-8-10(20)4-6-14(12)23-16(15)11-7-9(18)3-5-13(11)19/h3-8,20H,2H2,1H3 |
InChI Key |
MUCNQGMBOQAUOR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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